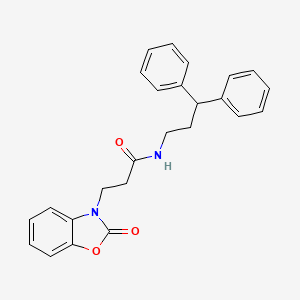

N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

CAS No.: 853751-89-0

Cat. No.: VC7009410

Molecular Formula: C25H24N2O3

Molecular Weight: 400.478

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853751-89-0 |

|---|---|

| Molecular Formula | C25H24N2O3 |

| Molecular Weight | 400.478 |

| IUPAC Name | N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |

| Standard InChI | InChI=1S/C25H24N2O3/c28-24(16-18-27-22-13-7-8-14-23(22)30-25(27)29)26-17-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,26,28) |

| Standard InChI Key | YUOKGOPLNBQMDZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

-

Benzoxazole Ring: A heterocyclic system comprising fused benzene and oxazole rings, with a ketone group at the 2-position.

-

Propanamide Linker: A three-carbon chain terminating in an amide group, which connects the benzoxazole to the diphenylpropyl substituent.

-

Diphenylpropyl Group: A branched alkyl chain bearing two phenyl groups at the 3-position, enhancing lipophilicity and steric bulk.

The SMILES notation C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 and InChIKey YUOKGOPLNBQMDZ-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemical features.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 400.478 g/mol |

| Molecular Formula | C₂₅H₂₄N₂O₃ |

| IUPAC Name | N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |

| Topological Polar Surface | 64.6 Ų |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, benzoxazole O, ketone O) |

Solubility data remain unavailable, but the diphenylpropyl group suggests limited aqueous solubility and high lipid membrane permeability.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide likely involves multi-step reactions:

-

Benzoxazole Formation: Cyclocondensation of 2-aminophenol with a carbonyl source under acidic conditions generates the 2-oxo-benzoxazole core .

-

Propanamide Attachment: A Michael addition or nucleophilic substitution links the propanamide chain to the benzoxazole nitrogen .

-

Diphenylpropyl Substitution: Alkylation of the propanamide’s terminal amine with 3,3-diphenylpropyl bromide introduces the lipophilic group.

A related compound, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide (PubChem CID 3163759), employs similar strategies, substituting the diphenylpropyl group with a phenylethyl moiety .

Structural Analogues

Comparative analysis with analogues reveals trends in molecular weight and bioactivity:

The diphenylpropyl variant’s higher molecular weight and lipophilicity may enhance receptor-binding affinity in hydrophobic pockets compared to smaller analogues .

Hypothetical Applications and Biological Relevance

Medicinal Chemistry

Benzoxazole derivatives exhibit diverse pharmacological activities:

-

Antimicrobial Effects: Analogues like 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate (CID 3279213) inhibit bacterial growth by disrupting cell wall synthesis .

-

Enzyme Inhibition: The amide linkage in N-(3-chloro-4-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CID 7580962) confers selectivity for kinase targets .

-

Anti-inflammatory Action: Diphenyl groups in related compounds modulate COX-2 and LOX pathways, reducing prostaglandin synthesis.

While direct evidence for 853751-89-0 is lacking, its structural features align with these mechanisms, suggesting potential as a lead compound in drug discovery.

Materials Science

Benzoxazoles’ rigid aromatic systems and electron-deficient rings make them candidates for:

-

Organic Semiconductors: π-Conjugated systems facilitate charge transport in thin-film transistors.

-

Fluorescent Probes: The benzoxazole core’s inherent fluorescence could be tuned for imaging applications .

Challenges and Future Directions

Knowledge Gaps

-

Solubility and Stability: Experimental data on pharmacokinetics and degradation pathways are absent.

-

Synthetic Optimization: Current routes may suffer from low yields; catalytic methods or flow chemistry could improve efficiency .

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the diphenylpropyl and amide groups could optimize bioactivity.

-

Computational Modeling: Molecular docking studies may predict target engagement with enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume